4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE
Overview
Description
4-(3,4-Dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group substituted with two methoxy groups and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable dihydrofuranone precursor under basic conditions. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 4-(3,4-dimethoxybenzyl)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one.
Substitution: Formation of derivatives with substituted functional groups at the methoxy positions.
Scientific Research Applications
4-(3,4-Dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,2,5,5-TETRAMETHYLDIHYDRO-3(2H)-FURANONE involves its interaction with specific molecular targets. The compound’s methoxy groups and benzylidene moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-(3,4-Dimethoxybenzylidene)-2,2,5,5-tetramethylcyclohexane-1,3-dione: A structurally similar compound with different ring systems.
N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide: Another compound with a benzylidene group substituted with methoxy groups.
Uniqueness
4-(3,4-Dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is unique due to its combination of a dihydrofuranone ring and a benzylidene group with methoxy substitutions. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-16(2)12(15(18)17(3,4)21-16)9-11-7-8-13(19-5)14(10-11)20-6/h7-10H,1-6H3/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADXWJLUCXSNFJ-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(O1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)C(O1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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